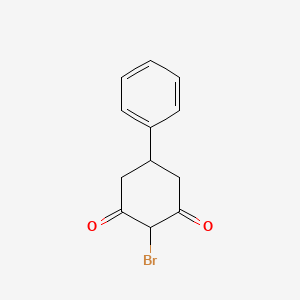

2-Bromo-5-phenylcyclohexane-1,3-dione

説明

2-Bromo-5-phenylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C12H11BrO2 and its molecular weight is 267.122. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Studies

One notable application of compounds related to 2-Bromo-5-phenylcyclohexane-1,3-dione is in antimicrobial research. For instance, studies have focused on the synthesis of similar compounds and their transition metal complexes, which exhibit moderate to excellent antimicrobial activity against various bacteria and fungi. Such compounds show promise for developing new antimicrobial agents (Sampal et al., 2018).

Catalysis and Synthesis

Research has also explored the use of related compounds in catalytic processes. A study conducted by Yoon and Cho (2015) described a palladium-catalyzed cyclization process involving 2-Bromocyclohex-1-enecarboxylic acids, a closely related compound, to synthesize specific organic structures. This demonstrates the potential utility of such compounds in facilitating complex organic reactions (Yoon & Cho, 2015).

Organic Chemistry and Drug Design

Compounds structurally similar to this compound are also important in organic chemistry for synthesizing various bioactive molecules. For instance, Luo et al. (2022) discussed the synthesis of α-pyrones using a process that involves bromoenals and 2-chlorocyclohexane-1,3-diones. Such syntheses are crucial for creating core structures in natural products and synthetic bioactive molecules (Luo et al., 2022).

Chemoenzymatic Synthesis

Research into chemoenzymatic synthesis methods has also utilized compounds like this compound. Karaaslan and Toka (2007) reported on the synthesis of similar compounds, highlighting the potential for such methods in producing high enantiomeric excesses, which is significant for creating pharmaceuticals with greater efficacy and fewer side effects (Karaaslan & Toka, 2007).

Solubility and Solvent Effects

The solubility characteristics of compounds structurally similar to this compound in various solvents have been studied, providing valuable information for pharmaceutical formulation and industrial applications. For example, Li et al. (2019) investigated the solubility of related compounds across different solvents, an essential factor in drug delivery and chemical processing (Li et al., 2019).

特性

IUPAC Name |

2-bromo-5-phenylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMBPUUXXSWXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(C1=O)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)

![[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B2543641.png)

![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543642.png)

![3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2543644.png)

![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)

![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)